molecular formula C13H22N2O4 B1530715 Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate CAS No. 266353-22-4

Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate

Cat. No.: B1530715
CAS No.: 266353-22-4
M. Wt: 270.32 g/mol
InChI Key: PFLUMIJVNZJWQR-UHFFFAOYSA-N
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Description

Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate (CAS 266353-22-4) is a high-purity organic compound supplied for research and development purposes. This reagent serves as a versatile protected intermediate in complex multi-step organic syntheses, particularly valuable for constructing advanced molecular architectures in medicinal and process chemistry . With a molecular formula of C13H22N2O4 and a molecular weight of 270.33 g/mol, it is characterized as a liquid under ambient conditions . The molecule features both a tert-butoxycarbonyl (Boc) protecting group, which is crucial for safeguarding amines in synthetic sequences, and a cyanoethyl moiety, offering a handle for further functional group transformations . Its primary application lies in the synthesis of other complex organic compounds, potentially serving as a key building block in the development of pharmaceutical candidates or other fine chemicals . This product is intended for use by qualified laboratory professionals. It is For Research Use Only and not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) before use. This compound has associated hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Proper personal protective equipment and adequate ventilation are required when handling.

Properties

IUPAC Name

ethyl 3-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-5-18-11(16)7-10-15(9-6-8-14)12(17)19-13(2,3)4/h5-7,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLUMIJVNZJWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(CCC#N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis Overview

Step Reactants and Reagents Reaction Conditions Outcome / Notes
1 N-(tert-butoxycarbonyl)glycine ethyl ester + NaH In dry N,N-dimethylformamide (DMF), cooled to 4 °C, 1 hour Formation of the deprotonated amino ester intermediate
2 Addition of ethyl 3-chloropropanoate Room temperature, 2 hours N-alkylation with 3-chloropropanoate to form intermediate
3 Introduction of 2-cyanoethyl substituent (via alkylation with 2-bromoacetonitrile or equivalent) Typically in DMF or similar polar aprotic solvent Formation of the target compound with cyanoethyl group
4 Work-up and purification Extraction with ethyl acetate, washing with water and brine, drying, and solvent removal under reduced pressure Isolation of product as pale yellow oil or solid

This sequence is supported by the synthesis of closely related compounds and analogs, where the BOC protection is maintained throughout the alkylation steps to prevent side reactions.

Specific Example from Literature

An example synthesis reported involves the following:

  • Stage 1: N-(tert-butoxycarbonyl)glycine ethyl ester (2.03 g) dissolved in 10 mL DMF, cooled to 4 °C, treated with sodium hydride (264 mg), stirred for 1 hour to generate the nucleophilic species.
  • Stage 2: Ethyl 3-chloropropionate (1.37 g) added dropwise, reaction warmed to room temperature, stirred for 2 hours until completion confirmed by TLC.
  • Work-up: Quenched with saturated ammonium chloride, extracted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and solvent removed under vacuum.
  • Yield: Approximately 90% of the desired intermediate, a pale yellow oily substance.

Subsequent alkylation with a cyanoethyl source (such as 2-bromoacetonitrile) under similar conditions yields the final product, this compound.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) DMF preferred for strong base and alkylation steps
Temperature 0–4 °C for deprotonation; room temperature for alkylation Low temperature prevents side reactions and decomposition of BOC group
Base Sodium hydride (NaH) or 4-methylmorpholine NaH used for deprotonation; 4-methylmorpholine for acid chloride reactions
Reaction Time 1 hour for deprotonation; 1–2 hours for alkylation Monitored by TLC for completion
Work-up Aqueous quench with ammonium chloride or sodium bicarbonate; extraction with ethyl acetate Multiple washes to remove impurities
Purification Flash chromatography on silica gel or recrystallization Ensures removal of side products and unreacted materials

Analytical Data Supporting Preparation

  • Nuclear Magnetic Resonance (NMR): Characteristic signals include tert-butyl group singlet (~1.3 ppm), ethyl ester triplet (~1.2 ppm), methylene protons adjacent to nitrogen and ester groups (3.5–4.2 ppm), and cyanoethyl methylene signals.
  • Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 270.32 g/mol (M+H)+ at m/z 271.
  • Infrared (IR) Spectroscopy: Strong absorption bands for ester carbonyl (~1735 cm^-1), carbamate carbonyl (~1690 cm^-1), and nitrile (~2250 cm^-1).

These data confirm the successful synthesis and purity of this compound.

Summary Table of Preparation Methods

Method Aspect Description
Starting Material N-(tert-butoxycarbonyl)glycine ethyl ester or related BOC-protected amino ester
Key Reagents Sodium hydride, ethyl 3-chloropropionate, 2-bromoacetonitrile (or similar cyanoethyl source)
Solvent DMF primarily, sometimes dichloromethane
Temperature Range 0–4 °C for base addition; room temperature for alkylation
Reaction Duration 1 hour for base deprotonation; 1–2 hours for alkylation
Work-up Aqueous quench, extraction with ethyl acetate, washing, drying, solvent removal
Purification Silica gel chromatography or recrystallization
Typical Yield Around 60–90% depending on step and conditions
Analytical Confirmation NMR, MS, IR spectroscopy consistent with target structure

Research Findings and Considerations

  • The use of sodium hydride in DMF at low temperature is critical to generate the nucleophilic species without decomposing the BOC group.
  • Alkylation with ethyl 3-chloropropionate proceeds efficiently at room temperature, enabling good yields.
  • Introduction of the cyanoethyl group requires careful control to avoid side reactions such as over-alkylation or deprotection.
  • Purification steps are essential to isolate the pure compound due to the presence of closely related by-products.
  • The described methods are reproducible and scalable for laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate undergoes various chemical reactions, including:

  • **

Biological Activity

Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate, with the CAS number 266353-22-4, is a compound that has garnered attention in organic synthesis and medicinal chemistry. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data to provide a comprehensive overview.

Basic Information

  • Molecular Formula : C13H22N2O4
  • Molecular Weight : 270.33 g/mol
  • Boiling Point : 389.4 ± 35.0 °C
  • Density : 1.1 ± 0.1 g/cm³
  • Flash Point : 189.3 ± 25.9 °C
  • Appearance : Liquid

Storage and Safety

This compound should be stored at room temperature and handled with care to avoid skin contact or inhalation of vapors due to potential toxicity risks .

The biological activity of this compound primarily stems from its role as an intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its structure allows for modifications that can enhance biological interactions, making it a valuable compound in drug design.

Pharmacological Studies

Research indicates that derivatives of compounds similar to this compound exhibit significant pharmacological activities:

  • Antitumor Activity : Compounds with similar structural motifs have shown inhibitory effects against various cancer cell lines, including MCF-7 and MDA-MB-231, suggesting potential applications in cancer therapy .
  • Anti-inflammatory Effects : Some studies have reported that related compounds can inhibit the production of inflammatory cytokines, indicating a possible role in treating inflammatory diseases .

Case Study 1: Antitumor Efficacy

A study investigating the antitumor properties of pyrazole derivatives found that specific modifications led to enhanced cytotoxic effects against breast cancer cell lines. The combination of these derivatives with established chemotherapeutics like doxorubicin resulted in synergistic effects, highlighting the potential for this compound derivatives in combination therapies .

Case Study 2: Anti-inflammatory Activity

In another investigation, a related compound demonstrated significant anti-inflammatory activity by reducing nitric oxide and TNF-α levels in vitro. This suggests that this compound could be explored for its anti-inflammatory properties as well .

Research Findings Summary Table

Activity TypeRelated CompoundsObserved EffectsReference
AntitumorPyrazole derivativesInhibition of cancer cell proliferation
Anti-inflammatoryRelated amidesReduced cytokine production
Synthesis IntermediateVarious derivativesUsed in pharmaceutical synthesis

Scientific Research Applications

Synthesis Pathways

Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate is primarily synthesized as an intermediate in organic synthesis. The compound can be produced through various methods that involve the reaction of tert-butoxycarbonyl (Boc) protected amines with cyanoethyl derivatives, followed by esterification processes to yield the final product.

Organic Synthesis Intermediate

One of the primary applications of this compound is as an intermediate in the synthesis of other organic compounds. Its structure allows for further functionalization, making it a versatile building block in organic chemistry .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its cyanoethyl group can be utilized to introduce bioactive functionalities into drug candidates, enhancing their therapeutic profiles .

Peptide Synthesis

This compound can also be employed in peptide synthesis. The Boc protecting group is commonly used to protect amino groups during peptide coupling reactions, facilitating the assembly of complex peptide structures .

Case Study 1: Synthesis of Bioactive Compounds

In a study focused on synthesizing novel bioactive compounds, researchers utilized this compound as a key intermediate. The study demonstrated how derivatives of this compound could lead to the development of new pharmacological agents with enhanced efficacy against specific targets .

Case Study 2: Development of Anticancer Agents

Another research initiative explored the use of this compound in developing anticancer agents. By modifying the cyanoethyl group, researchers were able to create analogs that exhibited significant cytotoxicity against cancer cell lines, showcasing its potential in cancer therapeutics .

Summary Table of Applications

Application AreaDescription
Organic SynthesisUsed as an intermediate for synthesizing various organic compounds
Medicinal ChemistryPotential use in developing pharmaceuticals with enhanced bioactivity
Peptide SynthesisEmployed in protecting amino groups during peptide coupling reactions
Anticancer ResearchModification leads to analogs with cytotoxic properties against cancer cells

Comparison with Similar Compounds

(a) Ethyl 3-(Allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate (CAS 917883-41-1)

  • Molecular Formula: C₁₃H₂₃NO₄S.
  • Key Differences: Replaces the cyanoethyl group with an allylsulfanyl (-S-CH₂CH=CH₂) moiety.
  • Applications include thiol-ene click chemistry .

(b) tert-Butyl 3-(2-((tert-Butoxycarbonyl)Amino)Ethoxy)Propanoate (CAS 145119-18-2)

  • Molecular Formula: C₁₃H₂₅NO₅.
  • Key Differences: Contains an ether linkage instead of the cyanoethyl-amino group.
  • Implications : Enhanced solubility in polar solvents due to the ether group. Used in polymer chemistry for hydrophilic modifications .

Functional Analogues in Medicinal Chemistry

(a) Ethyl 3-[(5-Chloropyridine-2-yl)Amino]-2-Methyl-3-Oxopropanoate

  • Key Differences: Features a 5-chloropyridine ring and a ketone group instead of the Boc-cyanoethyl system.
  • Applications : Exhibits anticancer activity by targeting AIMP2-DX2, a splice variant implicated in tumor survival .

(b) Methyl 3-{3-[({2-[(tert-Butoxycarbonyl)Amino]Ethyl}Imino)Methyl]-4-Hydroxyphenyl}Propanoate

  • Key Differences: Incorporates a hydroxyphenyl-iminomethyl group, enabling metal chelation.
  • Applications : Used in metalloproteinase inhibitor synthesis .

Performance Comparison Table

Compound Name Molecular Formula Key Functional Groups Applications Stability Notes Reference
Target Compound C₁₃H₂₂N₂O₄ Boc, cyanoethyl, ethyl ester Peptide synthesis, drug intermediates Boc deprotection under acidic conditions
Ethyl 3-(Allylsulfanyl)-2-[(Boc)Amino]propanoate C₁₃H₂₃NO₄S Boc, allylsulfanyl, ethyl ester Click chemistry, polymer modification Oxidizes in presence of peroxides
Ethyl 3-[(5-Chloropyridyl)Amino]-3-oxopropanoate C₁₁H₁₁ClN₂O₃ Chloropyridine, ketone Anticancer agents Stable under physiological pH
IR3535 (Ethyl butylacetylaminopropionate) C₁₁H₂₁NO₃ Acetyl, butyl, ethyl ester Insect repellent Hydrolytically stable in aqueous media

Critical Analysis of Differences

  • Reactivity: The cyanoethyl group in the target compound enhances electrophilicity, facilitating nucleophilic substitutions, whereas allylsulfanyl or chloropyridine groups promote distinct reactivity (e.g., radical or aromatic interactions) .
  • Biological Activity: Pyridine- or quinoline-containing derivatives () show targeted anticancer effects, while the target compound’s Boc group is more suited for temporary protection in synthesis .
  • Stability : IR3535 () exhibits superior hydrolytic stability due to its acetyl-butyl structure, contrasting with the Boc group’s acid-labile nature .

Q & A

What are the optimal reaction conditions for introducing the tert-butoxycarbonyl (Boc) group during synthesis?

Level: Basic
Methodological Answer:
The Boc group is typically introduced using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred under anhydrous conditions at 0–25°C. Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves aqueous workup followed by column chromatography .

How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of this compound?

Level: Basic
Methodological Answer:
¹H and ¹³C NMR are critical for verifying the Boc-protected amine, cyanoethyl group, and ester functionalities. Key signals include:

  • Boc group : A singlet at ~1.4 ppm (¹H) for the tert-butyl protons and a carbonyl signal at ~155 ppm (¹³C).
  • Cyanoethyl group : A triplet near 2.5–3.0 ppm (¹H) for the methylene protons adjacent to the nitrile.
  • Ester moiety : A quartet at ~4.1 ppm (¹H) for the ethyl group and a carbonyl signal at ~170 ppm (¹³C). Discrepancies in splitting patterns or unexpected peaks may indicate incomplete protection or side reactions .

What strategies minimize competing pathways during the alkylation of the cyanoethyl group?

Level: Advanced
Methodological Answer:
Competing pathways (e.g., over-alkylation or nitrile hydrolysis) are mitigated by:

  • Controlled stoichiometry : Use a slight excess (1.1–1.3 equiv) of alkylating agent.
  • Low temperatures : Conduct reactions at 0–5°C to reduce side reactions.
  • Protecting group compatibility : Ensure the Boc group remains stable under alkylation conditions (e.g., avoid strong acids). Post-reaction quenching with aqueous ammonium chloride helps isolate the product .

How does solvent polarity influence the reaction kinetics of nucleophilic substitutions involving this compound?

Level: Advanced
Methodological Answer:
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity by stabilizing transition states, accelerating substitutions. Conversely, non-polar solvents (e.g., toluene) may slow reactions but improve selectivity. Kinetic studies using UV-Vis spectroscopy or in situ IR can track progress, with rate constants (k) correlating with solvent dielectric constants (ε). For example, DMF (ε ≈ 37) accelerates SN2 reactions compared to THF (ε ≈ 7.5) .

What purification techniques are optimal for intermediates in multi-step syntheses?

Level: Advanced
Methodological Answer:

  • Liquid-liquid extraction : Removes unreacted starting materials (e.g., Boc-Cl) using ethyl acetate/water.
  • Column chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 10–30% EtOAc) resolves Boc-protected intermediates.
  • Recrystallization : For final products, use solvents like hexane/EtOAc to improve crystallinity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

How can stability studies under varying pH conditions inform storage protocols?

Level: Advanced
Methodological Answer:
Stability is assessed by:

  • pH-rate profiling : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C. Sample aliquots are analyzed via HPLC to track degradation (e.g., Boc deprotection at pH < 3).
  • Light sensitivity : UV-visible spectroscopy identifies photodegradation products.
    Recommended storage: –20°C in amber vials under inert atmosphere, with desiccants to prevent hydrolysis .

What mechanistic insights explain the selectivity of Boc deprotection under acidic conditions?

Level: Advanced
Methodological Answer:
Boc deprotection occurs via acid-catalyzed cleavage of the carbamate. Trifluoroacetic acid (TFA) in DCM (20–50% v/v) protonates the carbonyl oxygen, forming a carbocation intermediate. The tert-butyl group stabilizes this intermediate, ensuring selective cleavage over ester or nitrile groups. Kinetic studies using ¹H NMR show pseudo-first-order behavior, with rate constants (k) dependent on acid strength and temperature .

How can conflicting mass spectrometry (MS) data be resolved during characterization?

Level: Advanced
Methodological Answer:

  • High-resolution MS (HRMS) : Resolves isotopic patterns and confirms the molecular formula (e.g., C₁₂H₂₁N₃O₄ requires m/z 283.1528 [M+H]⁺).
  • Tandem MS/MS : Fragmentation patterns should include loss of the Boc group (Δm/z = 100) and ethyl ester (Δm/z = 46).
  • Cross-validation : Compare with NMR and IR data (e.g., nitrile stretch at ~2250 cm⁻¹) to rule out impurities .

What role does this compound play in peptide mimetic synthesis?

Level: Advanced
Methodological Answer:
The Boc-protected amine serves as a transient masking group during solid-phase peptide synthesis (SPPS). The cyanoethyl group enhances solubility in DMF, facilitating coupling reactions. Post-incorporation, TFA deprotection yields the free amine for subsequent elongation. Comparative studies show >90% coupling efficiency when using HOBt/DIC activation .

How are computational methods used to predict reactivity in derivatization reactions?

Level: Advanced
Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like ester hydrolysis or nitrile hydration. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites. For example, the Boc group’s carbonyl carbon shows high electrophilicity (≈ –30 kcal/mol), guiding reagent selection .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoate

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